molecular formula C14H16O8 B13889668 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid

Katalognummer: B13889668
Molekulargewicht: 312.27 g/mol
InChI-Schlüssel: AMBPDHUWOFDIEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid is a chemical compound with a complex structure that includes multiple methoxy groups and a dioxopropan moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a benzoic acid derivative with a dioxopropan compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The methoxy groups and dioxopropan moiety can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid: This compound has a similar structure but includes a nitro group instead of methoxy groups.

    2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid: This compound has a methoxy group at a different position on the benzene ring.

Uniqueness

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid is unique due to the presence of multiple methoxy groups and the dioxopropan moiety, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H16O8

Molekulargewicht

312.27 g/mol

IUPAC-Name

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C14H16O8/c1-19-9-5-7(8(12(15)16)6-10(9)20-2)11(13(17)21-3)14(18)22-4/h5-6,11H,1-4H3,(H,15,16)

InChI-Schlüssel

AMBPDHUWOFDIEO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(C(=O)OC)C(=O)OC)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.